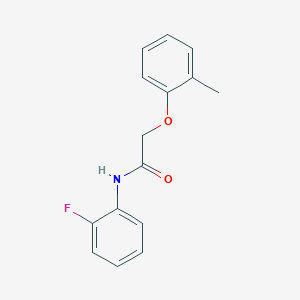

N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide

Description

The exact mass of the compound N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide is 259.10085685 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-11-6-2-5-9-14(11)19-10-15(18)17-13-8-4-3-7-12(13)16/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEVSIJROZVEAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide CAS 311782-29-3 properties

An In-Depth Technical Guide to N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide (CAS 311782-29-3): A Predictive Analysis

Disclaimer: The compound N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide (CAS 311782-29-3) is a novel chemical entity with limited availability in the public scientific literature. This guide is a theoretical and predictive analysis constructed by our Senior Application Scientist. The physicochemical properties, synthetic protocols, and biological activities described herein are based on established principles of organic chemistry and pharmacology, drawing inferences from structurally analogous compounds. All proposed methodologies require empirical validation.

Introduction and Rationale

N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide is an acetamide derivative featuring a synthetically tractable scaffold. The molecule incorporates three key structural motifs: a 2-methylphenoxy (o-cresoxy) group, an acetamide linker, and a 2-fluoroaniline moiety. While this specific combination is not extensively documented, the constituent parts are prevalent in a wide range of biologically active agents.

Acetamide derivatives are a cornerstone of medicinal chemistry, found in pharmaceuticals targeting a vast array of conditions.[1][2] The introduction of a fluorine atom, as seen in the N-(2-fluorophenyl) group, is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. Notably, the N-(2-fluorophenyl)acetamide fragment has been shown to significantly enhance the inhibitory potency of compounds targeting enzymes like α-L-fucosidases.[3][4] The lipophilic 2-methylphenoxy group is expected to influence the compound's solubility and ability to engage in hydrophobic interactions with biological targets.

Given the activities of related acetamides as enzyme inhibitors and central nervous system (CNS) modulators, this guide will explore the predicted properties of CAS 311782-29-3, propose a robust synthetic route, and hypothesize potential biological applications to guide future research and development.[5][6][7]

Predicted Physicochemical and Spectral Properties

| Property | Predicted Value / Characteristic | Source / Rationale |

| Molecular Formula | C₁₅H₁₄FNO₂ | Elemental Composition |

| Molecular Weight | 259.28 g/mol | Elemental Composition |

| LogP | ~3.5 | Prediction based on analogs[8] |

| Hydrogen Bond Donors | 1 (Amide N-H) | Structural Analysis |

| Hydrogen Bond Acceptors | 3 (Amide C=O, Ether O, Fluorine F) | Structural Analysis |

| Rotatable Bonds | 4 | Structural Analysis |

| Polar Surface Area | ~38 Ų | Structural Analysis |

| Appearance | Likely a white to off-white solid | Common for similar organic compounds |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); limited solubility in water | Based on amphiphilic nature[9] |

Predicted Spectral Data:

-

¹H NMR: Expected signals would include aromatic protons from both phenyl rings (approx. 6.8-8.5 ppm), a singlet for the ether-linked methylene group (-OCH₂-, approx. 4.7 ppm), a singlet for the methyl group (-CH₃, approx. 2.2 ppm), and a broad singlet for the amide proton (-NH-, approx. 8.5-9.5 ppm).

-

¹³C NMR: Aromatic carbons would appear in the 110-160 ppm range. Key signals would include the amide carbonyl (~165-170 ppm), the methylene carbon (~65-70 ppm), and the methyl carbon (~15-20 ppm).

-

IR Spectroscopy: Characteristic peaks would include an N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), an amide C=O stretch (~1670 cm⁻¹), and a C-O-C ether stretch (~1250 cm⁻¹).

Proposed Synthesis and Characterization Workflow

The most logical synthetic approach involves a two-step process: the formation of a phenoxyacetic acid intermediate followed by amide bond formation.

Synthetic Scheme

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Protocol 3.2.1: Synthesis of 2-(2-methylphenoxy)acetic acid

Causality: This reaction is a classic Williamson ether synthesis, where the phenoxide ion of o-cresol, generated in situ by a strong base, acts as a nucleophile attacking the electrophilic carbon of sodium chloroacetate.[10][11] Acidification is required in the final step to protonate the carboxylate salt.

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-cresol (1.0 eq) and a solution of sodium hydroxide (2.5 eq) in water.

-

Phenoxide Formation: Heat the mixture to 60-70 °C with stirring until the o-cresol fully dissolves, forming sodium o-cresolate.

-

Nucleophilic Substitution: Prepare a solution of sodium chloroacetate (1.1 eq) in water. Add this solution dropwise to the reaction mixture.

-

Reaction: Increase the temperature and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The product, 2-(2-methylphenoxy)acetic acid, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 3.2.2: Synthesis of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide

Causality: The carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride.[12] The acyl chloride then readily undergoes nucleophilic acyl substitution when treated with the primary amine (2-fluoroaniline).[13] An excess of the amine or the addition of a non-nucleophilic base is necessary to neutralize the HCl byproduct, which would otherwise form an unreactive ammonium salt with the starting amine.[13]

-

Acyl Chloride Formation: In a fume hood, suspend the dried 2-(2-methylphenoxy)acetic acid (1.0 eq) in thionyl chloride (SOCl₂, ~2.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Gently reflux the mixture for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

-

Isolation: Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude 2-(2-methylphenoxy)acetyl chloride. This intermediate is moisture-sensitive and typically used immediately without further purification.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen).

-

Amine Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 2-fluoroaniline (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the final product.

Characterization Workflow

Caption: Analytical workflow for structural confirmation.

Hypothesized Biological Activity and Experimental Validation

The structural features of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide suggest several plausible biological targets. Many acetamide derivatives exhibit activity as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[5]

Proposed Mechanism: Butyrylcholinesterase (BChE) Inhibition

We hypothesize that the compound could act as a BChE inhibitor. The mechanism would involve the compound binding to the active site of the BChE enzyme. The N-(2-fluorophenyl) and 2-methylphenoxy groups could engage in hydrophobic and π-stacking interactions within the gorge of the active site, while the amide linker could form hydrogen bonds with key amino acid residues, occluding the site and preventing the hydrolysis of the native substrate, butyrylcholine.

Caption: Hypothesized binding and inhibition of BChE.

Protocol for In Vitro Validation: BChE Inhibition Assay (Ellman's Method)

Causality: This spectrophotometric assay provides a reliable, self-validating system to quantify enzyme inhibition. The BChE enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be measured quantitatively by its absorbance at 412 nm. An active inhibitor will reduce the rate of this color formation.

-

Reagent Preparation:

-

Prepare a phosphate buffer (100 mM, pH 8.0).

-

Prepare stock solutions of the test compound (CAS 311782-29-3) and a reference inhibitor (e.g., Donepezil) in DMSO.

-

Prepare solutions of BChE (from equine serum), acetylthiocholine iodide (ATCI, substrate), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of DTNB solution.

-

Add 10 µL of the test compound at various concentrations (serial dilutions). For control wells, add 10 µL of DMSO.

-

Add 20 µL of BChE solution to all wells except the blank.

-

Incubate the plate at 37 °C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to read the absorbance every minute for 10-15 minutes to determine the reaction rate (V).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve.

-

Safety and Handling

As this compound has not been extensively studied, it must be handled with care, assuming it is potentially hazardous.

-

General Precautions: Handle in a well-ventilated fume hood.[14] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety goggles.[16][17]

-

In case of Exposure:

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Conclusion and Future Directions

This guide provides a predictive framework for understanding N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide. The proposed synthetic route is robust and based on well-established chemical transformations. The hypothesized biological activity as a BChE inhibitor is grounded in the known pharmacology of structurally related molecules and is accompanied by a detailed protocol for empirical validation.

Future research should focus on:

-

Empirical Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound to confirm its structure and purity.

-

Broad Biological Screening: Testing the compound against a wider panel of biological targets, particularly CNS receptors and other enzymes, to uncover its full therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substitution patterns on the phenyl rings to optimize potency and selectivity.

This foundational work serves as a launchpad for researchers and drug development professionals to explore the potential of this novel chemical entity.

References

-

PrepChem.com. Synthesis of N-(2-fluorophenyl)acetamide. [Link]

-

PubChem. N-(2-Fluorophenyl)acetamide. [Link]

-

PubMed. Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-l-fucosidases. [Link]

- Google Patents.

-

Chemspace. 2-(2-fluorophenoxy)-N-[(4-fluorophenyl)methyl]acetamide. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PMC. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. [Link]

-

University of Toyama. Synthesis and biological evaluation of N-(2-fluorophenyl)-2β- deoxyfuconojirimycin acetamide as a potent inhibitor for α-L-fucosidases. [Link]

-

PubChem. 2-(2-fluorophenyl)-N-(methoxymethoxy)acetamide. [Link]

- Google Patents.

-

Dutscher. Safety data sheet. [Link]

-

Scribd. Uses and Applications of Acetamide. [Link]

-

Organic Syntheses. Acetic acid, ethoxy-, and ethyl ester. [Link]

-

Journal of Organic Chemistry. Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. [Link]

-

Patsnap Synapse. What is the mechanism of Acetylpheneturide? [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]

- [Source not publicly available] Supporting Inform

-

Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

-

Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-l-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 5. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Acetylpheneturide? [synapse.patsnap.com]

- 7. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 8. Compound N-(4-fluorophenyl)-2-(2-methylphenoxy)acetamide - Chemdiv [chemdiv.com]

- 9. CAS 1643-15-8: (m-Tolyloxy)-acetic acid | CymitQuimica [cymitquimica.com]

- 10. CN108440273B - Method and device for preparing o-tolyloxy acetic acid through continuous condensation reaction - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. echemi.com [echemi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.dutscher.com [pdf.dutscher.com]

- 15. fishersci.com [fishersci.com]

- 16. technochemical.com [technochemical.com]

- 17. polysciences.com [polysciences.com]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening Assays Using N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide

Introduction: Unlocking the Therapeutic Potential of a Novel Acetamide Derivative

N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide is a novel small molecule belonging to the acetamide class of compounds. This chemical family is of significant interest in medicinal chemistry, with various derivatives demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[1][2] The specific substitutions on the phenyl and phenoxy rings of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide suggest the potential for unique pharmacological properties, making it a compelling candidate for comprehensive biological screening.

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large numbers of compounds to identify those that modulate the activity of a specific biological target or pathway.[3][4] This document serves as a detailed guide for researchers, scientists, and drug development professionals on establishing robust HTS assays to elucidate the biological activity of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide. We will provide a primary, in-depth protocol for a highly relevant target based on its structural class, as well as protocols for secondary assays to build a comprehensive pharmacological profile. Our approach emphasizes not just the "how" but the "why," grounding each step in scientific rationale to ensure the generation of high-quality, reproducible data.

Part 1: Primary Target Identification and HTS Assay - Fatty Acid Amide Hydrolase (FAAH)

Scientific Rationale: Why Target FAAH?

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a critical role in regulating the endocannabinoid system.[5] It is responsible for the degradation of endogenous signaling lipids, most notably the endocannabinoid anandamide.[5] Inhibition of FAAH leads to an accumulation of anandamide, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2).[5] This potentiation of endocannabinoid signaling has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects.[5] Given that numerous acetamide-based compounds have been identified as FAAH inhibitors, this enzyme represents a primary, high-probability target for N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide.[2][6]

FAAH Signaling Pathway

The following diagram illustrates the central role of FAAH in the endocannabinoid signaling cascade and the effect of its inhibition.

Caption: FAAH Inhibition and Endocannabinoid Signaling.

Principle of the Fluorescence-Based FAAH Assay

This HTS assay employs a fluorogenic substrate, arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), to measure FAAH activity.[6][7] AAMCA is non-fluorescent until it is hydrolyzed by FAAH, which releases the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of AMC formation, measured by an increase in fluorescence intensity, is directly proportional to FAAH activity.[6] Potential inhibitors, such as N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide, will decrease the rate of this reaction, resulting in a lower fluorescence signal.[6]

Detailed HTS Protocol for FAAH Inhibition

This protocol is optimized for a 384-well microplate format, suitable for automated liquid handling systems.[4]

Materials and Reagents:

-

Human recombinant FAAH (e.g., from Cayman Chemical or equivalent)

-

FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA) substrate

-

JZL 195 (or other known FAAH inhibitor for positive control)

-

N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide (test compound)

-

DMSO (for compound dilution)

-

384-well, black, flat-bottom microplates

-

Fluorescence plate reader with excitation/emission wavelengths of 340-360 nm and 450-465 nm, respectively.[8]

Experimental Protocol:

-

Compound Plating:

-

Prepare a stock solution of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide in DMSO.

-

Create a serial dilution series of the test compound in DMSO.

-

Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 100 nL) of the compound dilutions to the appropriate wells of a 384-well plate. Also, plate DMSO alone for negative controls (100% activity) and a known FAAH inhibitor (e.g., JZL 195) for positive controls (0% activity).

-

-

Enzyme Preparation:

-

On the day of the assay, thaw the human recombinant FAAH on ice.

-

Dilute the FAAH stock solution to the desired working concentration in cold FAAH Assay Buffer. The optimal concentration should be empirically determined to provide a robust signal-to-background ratio.

-

-

Assay Execution:

-

To each well of the compound-plated 384-well plate, add 10 µL of the diluted FAAH enzyme solution.

-

Incubate the plate for 15 minutes at room temperature to allow for the binding of the test compound to the enzyme.[6]

-

Prepare the substrate solution by diluting the AAMCA stock in FAAH Assay Buffer to a final working concentration (e.g., 2 µM).[6]

-

Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.[8] The incubation time may need to be optimized.

-

-

Fluorescence Reading:

-

Measure the fluorescence intensity of each well using a plate reader set to an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[8]

-

Data Analysis and Validation

-

Calculation of Percent Inhibition:

-

The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (RFU_test_compound - RFU_background) / (RFU_max_activity - RFU_background)) where:

-

RFU_test_compound is the relative fluorescence unit from a well with the test compound.

-

RFU_background is the average RFU from wells with no enzyme.

-

RFU_max_activity is the average RFU from the DMSO-only wells.

-

-

-

IC50 Determination:

-

The concentration-response data (percent inhibition vs. compound concentration) is fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[6]

-

-

Assay Quality Control (Z'-Factor):

-

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

-

It is calculated using the signals from the positive (inhibitor) and negative (DMSO) controls: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| where:

-

SD_max and Mean_max are the standard deviation and mean of the 100% activity controls.

-

SD_min and Mean_min are the standard deviation and mean of the 0% activity controls.

-

-

Data Presentation

Quantitative results from the HTS campaign should be summarized in a clear, tabular format.

| Compound ID | Concentration (µM) | Raw RFU | % Inhibition | IC50 (µM) |

| N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide | 0.1 | |||

| 1 | ||||

| 10 | ||||

| 50 | ||||

| JZL 195 (Positive Control) | 10 | |||

| DMSO (Negative Control) | - | 0 | N/A |

Part 2: Secondary and Exploratory HTS Assays

To build a comprehensive pharmacological profile and identify potential off-target effects, it is crucial to screen N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide against other relevant targets. The acetamide scaffold is known to interact with various enzymes.[1]

HTS Assay Workflow

The following diagram outlines a logical workflow for screening novel compounds like N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide.

Caption: High-Throughput Screening Cascade for Novel Compounds.

Butyrylcholinesterase (BChE) Inhibition Assay

-

Scientific Rationale: Inhibition of BChE has emerged as a therapeutic strategy for managing Alzheimer's disease.[9] Several substituted acetamide derivatives have been synthesized and evaluated for their BChE inhibitory activity, making this a relevant secondary target.[9]

-

Assay Principle: This is a colorimetric assay based on Ellman's reagent. BChE hydrolyzes butyrylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm. Inhibitors will reduce the rate of color development.

-

Protocol Outline:

-

Plate test compound dilutions in a 96- or 384-well clear microplate.

-

Add BChE enzyme solution to the wells and incubate.

-

Add DTNB (Ellman's reagent).

-

Initiate the reaction by adding the substrate, butyrylthiocholine.

-

Monitor the change in absorbance at 412 nm over time using a plate reader.

-

Calculate percent inhibition and IC50 values as described for the FAAH assay.

-

α-L-Fucosidase Inhibition Assay

-

Scientific Rationale: α-L-fucosidases are enzymes involved in the metabolism of fucose-containing glycoconjugates. Deficiencies in this enzyme lead to the lysosomal storage disease fucosidosis. Potent and selective inhibitors are valuable as potential therapeutics. Notably, N-phenylacetamide derivatives have been shown to be potent inhibitors of α-L-fucosidases.[10][11]

-

Assay Principle: This assay uses a fluorogenic substrate, 4-methylumbelliferyl-α-L-fucopyranoside. Hydrolysis of this substrate by α-L-fucosidase releases the fluorescent product 4-methylumbelliferone, which can be detected with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Protocol Outline:

-

Plate test compound dilutions in a 384-well black microplate.

-

Add α-L-fucosidase enzyme solution (e.g., from bovine kidney) and incubate.

-

Initiate the reaction by adding the 4-methylumbelliferyl-α-L-fucopyranoside substrate.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C).

-

Stop the reaction with a high pH stop solution (e.g., glycine-carbonate buffer).

-

Read fluorescence and calculate inhibition and IC50 values.

-

Conclusion

This application note provides a comprehensive framework for conducting high-throughput screening assays to characterize the biological activity of the novel compound N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide. By starting with a primary assay against the high-probability target FAAH and progressing to relevant secondary screens, researchers can efficiently build a detailed pharmacological profile. The detailed protocols and underlying scientific principles presented herein are designed to ensure the generation of robust, reliable, and actionable data, thereby accelerating the journey from a novel chemical entity to a potential therapeutic candidate.

References

-

PubMed. (2006). High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay. Available from: [Link]

-

ResearchGate. (n.d.). Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe | Request PDF. Available from: [Link]

-

PubMed. (2013). Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-l-fucosidases. Available from: [Link]

-

PMC. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Available from: [Link]

-

University of Toyama. (2013). Synthesis and biological evaluation of N-(2-fluorophenyl)-2β- deoxyfuconojirimycin acetamide as a potent inhibitor for α-L-fucosidases. Available from: [Link]

-

Assay Genie. (n.d.). High-Throughput Screening Assays. Available from: [Link]

-

Target Discovery Institute. (n.d.). High Throughput Screening. Available from: [Link]

-

PMC. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Available from: [Link]

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. assaygenie.com [assaygenie.com]

- 4. High Throughput Screening — Target Discovery Institute [tdi.ox.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-l-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

Application Note: In Vitro Enzyme Inhibition Assays for Acetamide Derivatives

Introduction & Mechanistic Rationale

Acetamide derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. The core amide linkage provides critical hydrogen bond donor and acceptor sites, allowing these molecules to anchor deeply into the catalytic pockets or peripheral binding sites of various therapeutic target enzymes. Recent drug development efforts have heavily focused on acetamide derivatives as potent inhibitors of Cholinesterases (AChE/BChE) for neurodegenerative diseases[1], and

This application note provides a comprehensive, field-proven guide to establishing robust in vitro screening assays for acetamide-based inhibitors. By detailing the causality behind each methodological choice, these protocols are designed to function as self-validating systems that ensure high scientific rigor, reproducibility, and minimal artifact interference.

Target 1: Cholinesterases (AChE/BChE)

Mechanistic Insights

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are primary targets for palliative Alzheimer's disease therapies. Acetamide derivatives, such as thiazole-piperazine acetamides, often exhibit mixed-type inhibition[3]. The structural flexibility of the acetamide moiety allows the molecule to span both the Catalytic Anionic Site (CAS) at the base of the enzyme's gorge and the Peripheral Anionic Site (PAS) at the entrance, effectively blocking substrate entry and product release[4].

Protocol A: Modified Ellman’s Spectrophotometric Assay

The determination of cholinesterase inhibitory activity relies on the spectrophotometric method originally developed by Ellman[1].

Assay Causality & Design:

-

Pre-incubation: Allowing the enzyme and inhibitor to incubate for 15 minutes prior to substrate addition is critical. This establishes a thermodynamic binding equilibrium, preventing the substrate from outcompeting slower-binding acetamide derivatives.

-

Reagent Sequencing: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) must be added before the substrate. Enzymatic cleavage of the substrate yields thiocholine, which is highly reactive and prone to oxidative dimerization. An excess of DTNB ensures immediate trapping of the thiocholine monomer, producing a stoichiometrically accurate TNB

chromophore. -

Self-Validation: The assay plate must include a Blank (Buffer + DTNB + Substrate) to subtract background non-enzymatic hydrolysis, and an Uninhibited Control (Enzyme + DTNB + Substrate + DMSO vehicle) to establish the 100% activity baseline. DMSO concentrations must be strictly maintained below 1% v/v to prevent solvent-induced protein denaturation[3].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare stock solutions of the acetamide test compounds in 100% DMSO, then dilute with buffer to desired working concentrations (final DMSO < 1%).

-

Plate Setup: To a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of AChE or BChE enzyme solution (0.5 U/mL), and 20 µL of the test compound.

-

Equilibration: Incubate the microplate in the dark at 37°C for 15 minutes.

-

Chromogen Addition: Add 10 µL of 0.01 M DTNB solution to all wells.

-

Reaction Initiation: Add 10 µL of 0.075 M acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate to initiate the reaction[5].

-

Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure the absorbance at 412 nm continuously every 1 minute for 10 minutes to calculate the initial velocity (

).

Workflow of Ellman's spectrophotometric method for AChE and BChE inhibition assays.

Target 2: -Glucosidase

Mechanistic Insights

Inhibition of

Protocol B: pNPG Colorimetric Assay

Assay Causality & Design:

-

Endpoint vs. Kinetic: Unlike Ellman's assay, this is an endpoint assay. The reaction is terminated using 0.2 M Na

CO -

Dual-Purpose Termination: The addition of Na

CO

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 0.1 M potassium phosphate buffer (pH 6.8). Dissolve the acetamide derivatives in DMSO and dilute with buffer.

-

Plate Setup: In a 96-well plate, combine 100 µL of buffer, 20 µL of

-glucosidase (1 U/mL), and 20 µL of the test compound. -

Equilibration: Pre-incubate the mixture at 37°C for 10 minutes.

-

Reaction Initiation: Add 20 µL of 5 mM p-nitrophenyl-

-D-glucopyranoside (pNPG) substrate to each well. -

Incubation: Incubate the plate at 37°C for exactly 20 minutes.

-

Termination & Readout: Add 50 µL of 0.2 M Na

CO

Mechanistic pathway of competitive alpha-glucosidase inhibition by acetamides.

Quantitative Data & SAR Summary

The following table summarizes the quantitative in vitro inhibition profiles of various acetamide derivative classes against their respective targets, highlighting the broad therapeutic applicability of this chemical scaffold.

| Compound Class / Scaffold | Target Enzyme | IC | Kinetic Mechanism | Reference |

| Thiazole-piperazine acetamides | AChE | 0.011 | Mixed-type | [3] |

| Substituted acetamides | BChE | 3.94 | Mixed-type | [4] |

| Quinoline-thioacetamides | 0.18 | Competitive | [6] | |

| Pyrrole-3-yl acetamides | 111.0 | Competitive | [2] |

References

1.[1] Applications of N-substituted 2-Cyano-2-(hydroxyimino)acetamide Derivatives - Benchchem. 1 2.[2] 2-oxo-N-(pyridine-3-yl) acetamide derivatives: in vitro α-glucosidase inhibition, and kinetic and molecular docking study - Chemical Papers.2 3.[4] Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC. 4 4.[6] Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors - PubMed. 6 5.[3] Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors - Taylor & Francis. 3 6.[5] Synthesis and cholinesterase inhibitory activity of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole - DergiPark. 5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide

Welcome to the technical support center for N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Given its chemical structure, N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide is predicted to be a neutral, hydrophobic molecule with low intrinsic aqueous solubility, a common characteristic of Biopharmaceutics Classification System (BCS) Class II compounds.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you overcome these challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: I've just received my vial of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide and it won't dissolve in my aqueous buffer. What's the first thing I should do?

A1: The first step is to establish a baseline understanding of the compound's solubility. Due to its hydrophobic nature, direct dissolution in aqueous buffers is expected to be very low. We recommend starting with a systematic solubility assessment. A common and effective initial approach is to create a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute this stock into your aqueous buffer. However, be mindful that the final concentration of DMSO should be kept to a minimum (typically <0.5% v/v) to avoid solvent effects in biological assays. If precipitation occurs upon dilution, this indicates that the aqueous solubility has been exceeded.

Q2: Can I just use a higher concentration of DMSO to keep my compound in solution?

A2: While increasing the DMSO concentration will likely increase the solubility of the compound, it is often not a viable solution for many experimental systems.[3] Organic co-solvents can have significant off-target effects in biological assays, including cytotoxicity, altered enzyme kinetics, and changes in cell membrane permeability. Therefore, it is crucial to first determine the tolerance of your specific assay system to DMSO. If a higher concentration of an organic solvent is required than your assay can tolerate, alternative solubilization strategies should be explored.

Q3: How does pH affect the solubility of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide?

A3: Based on its chemical structure, N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide lacks readily ionizable functional groups within the typical physiological pH range (pH 1-8). The acetamide group is a very weak base and is unlikely to be protonated. Therefore, altering the pH of your aqueous buffer is not expected to significantly improve its solubility.[4] This is in contrast to acidic or basic compounds where salt formation can dramatically increase aqueous solubility.

Q4: What are the main strategies I can use to improve the solubility of this compound for my experiments?

A4: For neutral, poorly soluble compounds like this, the primary strategies involve the use of formulation excipients. The three most common and effective approaches are:

-

Co-solvents: Using a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) in your aqueous buffer to increase the overall polarity of the solvent system.[5][6]

-

Surfactants: Employing surface-active agents (e.g., Polysorbate 80, Cremophor EL) that form micelles to encapsulate the hydrophobic compound, thereby increasing its apparent solubility in water.[7][8]

-

Cyclodextrins: Utilizing cyclic oligosaccharides (e.g., HP-β-CD, SBE-β-CD) that have a hydrophobic inner cavity and a hydrophilic exterior to form inclusion complexes with the compound.[9][10]

The choice of strategy will depend on the specific requirements and constraints of your experimental system.

In-Depth Troubleshooting and Protocols

Q1: How do I systematically determine the baseline aqueous solubility of my compound?

A1: Determining the thermodynamic or equilibrium solubility is the gold standard for understanding a compound's intrinsic solubility.[11] The shake-flask method is a widely accepted protocol for this purpose.[12]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of your target aqueous buffer in a glass vial. The key is to have undissolved solid material visible.

-

Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation at a high speed (e.g., >10,000 x g for 15 minutes).

-

Quantification: Carefully collect the supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile or methanol) to prevent precipitation. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS against a standard curve.[12]

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific buffer.

This protocol provides a definitive value for the maximum concentration of your compound that can be dissolved in the aqueous buffer under equilibrium conditions.

Q2: I'm using a DMSO stock solution, but my compound precipitates when I dilute it into my aqueous buffer. What should I do?

A2: This is a common issue known as "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility. Here's a systematic approach to troubleshoot this:

Workflow for Addressing Precipitation from Co-Solvent Stock

Caption: Troubleshooting precipitation from DMSO stock.

If reducing the DMSO concentration is not feasible or effective, you will need to employ solubility-enhancing excipients.

Q3: Co-solvents and surfactants are interfering with my assay. Are cyclodextrins a better alternative?

A3: Yes, cyclodextrins can be an excellent alternative as they often have a more favorable biocompatibility profile compared to some organic co-solvents and surfactants.[]

Mechanism of Cyclodextrin Solubilization

Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape. This unique structure features a hydrophobic inner cavity and a hydrophilic outer surface.[9] Poorly soluble, hydrophobic molecules like N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide can be encapsulated within the hydrophobic cavity, forming a "host-guest" inclusion complex.[10][14] The hydrophilic exterior of the cyclodextrin-drug complex then allows it to be readily dissolved in aqueous media.[9]

Caption: Cyclodextrin encapsulation mechanism.

Commonly used cyclodextrins in research include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved solubility and safety profiles over native β-cyclodextrin.

Q4: How do I choose the right solubility enhancement strategy and what are the recommended starting concentrations?

A4: The selection of a solubilization strategy should be guided by the requirements of your experiment, particularly the sensitivity of your assay to excipients.

Decision Tree for Selecting a Solubility Enhancement Strategy

Caption: Decision-making for solubility enhancement.

Table 1: Recommended Starting Concentrations for Excipients

| Excipient Type | Example | Recommended Starting Concentration (w/v or v/v) | Mechanism of Action | Key Considerations |

| Co-solvents | Polyethylene Glycol 400 (PEG 400)[15] | 5 - 20% v/v | Reduces the polarity of the aqueous solvent system.[5] | Can affect cell viability and enzyme activity at higher concentrations. |

| Propylene Glycol[6] | 5 - 20% v/v | Reduces water's ability to exclude non-polar solutes.[16] | Generally considered safe, but high concentrations can be viscous. | |

| Surfactants | Polysorbate 80 (Tween® 80)[8] | 0.1 - 2% v/v | Forms micelles that encapsulate the hydrophobic drug.[7] | Use concentrations above the Critical Micelle Concentration (CMC). Can interfere with protein assays. |

| Cremophor® EL | 0.1 - 2% v/v | Micellar solubilization.[8] | Can have biological activity and should be used with caution in in vivo studies. | |

| Cyclodextrins | HP-β-CD[9] | 2 - 10% w/v | Forms a host-guest inclusion complex.[10] | Generally well-tolerated. Can sometimes extract cholesterol from cell membranes at high concentrations. |

| SBE-β-CD[9] | 2 - 10% w/v | Forms an inclusion complex, with the sulfobutyl ether groups enhancing solubility. | High aqueous solubility and a good safety profile. |

Note: The concentrations provided are starting points. It is essential to perform a dose-response curve for each excipient in your specific assay to determine the maximum tolerated concentration.

References

- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.

- Hilaris Publisher. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.

- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.

- Current Science. (2007, June 10). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.

- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique.

- ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.

- TANZ JOURNAL. (n.d.). advanced approaches to improve solubility of bcs class ii drugs.

- International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs.

- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.

- Wikipedia. (n.d.). Cosolvent.

- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.

- (2025, July 31). Solubilization by surfactants: Significance and symbolism.

- PubMed. (n.d.). The role of surfactants in the release of very slightly soluble drugs from tablets.

- PubMed. (n.d.). Drug carrier systems for solubility enhancement of BCS class II drugs: a critical review.

- JOCPR. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble.

- Musim Mas. (2025, May 14). What Are Surfactants? Uses, Benefits, and Safety.

- (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.

- RSC Publishing. (2023, June 12). A recent overview of surfactant–drug interactions and their importance.

- Taylor & Francis. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.

- Oriental Journal of Chemistry. (2025, November 26). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems.

- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.

- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.

- (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.

- Creative Biolabs. (n.d.). Aqueous Solubility.

- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.

- American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.

- (n.d.). MultiScreen Solubility Filter Plate.

- NIH. (n.d.). 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide - PubChem.

- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

- PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.

- Sigma-Aldrich. (n.d.). n-(2-fluorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide.

- PubChem. (n.d.). 2-(2-fluorophenyl)-N-(methoxymethoxy)acetamide | C10H12FNO3 | CID 110495579.

- EPA. (2025, October 15). Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- Properties.

- Santa Cruz Biotechnology. (n.d.). N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide.

Sources

- 1. rjpdft.com [rjpdft.com]

- 2. tanzj.net [tanzj.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. research.aston.ac.uk [research.aston.ac.uk]

- 5. admin.mantechpublications.com [admin.mantechpublications.com]

- 6. Cosolvent - Wikipedia [en.wikipedia.org]

- 7. wisdomlib.org [wisdomlib.org]

- 8. jocpr.com [jocpr.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 14. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]

- 15. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. globalresearchonline.net [globalresearchonline.net]

Technical Support Center: Troubleshooting Low Yield in N-Acylation of 2-Fluoroaniline

Welcome to the Technical Support Center. N-acylation is typically a robust and straightforward transformation in organic synthesis. However, when applied to ortho-halogenated substrates like 2-fluoroaniline, researchers frequently encounter drastically reduced yields, sluggish kinetics, and complex byproduct mixtures.

This guide synthesizes mechanistic insights with field-proven protocols to help drug development professionals and synthetic chemists troubleshoot and optimize this specific reaction.

Part 1: Mechanistic Insights (The Root Cause of Low Yields)

To troubleshoot effectively, we must first understand the causality behind the poor reactivity of 2-fluoroaniline. The core issues stem from the electronic and steric profile of the fluorine atom at the ortho position:

-

Inductive Deactivation (-I Effect): Fluorine is the most electronegative element. Through the sigma-bond network, it exerts a powerful electron-withdrawing inductive effect. This pulls electron density away from the aromatic ring and the amine nitrogen, significantly reducing the amine's basicity and its nucleophilicity compared to an unsubstituted aniline[1].

-

Competing Hydrolysis: Because the nucleophilic attack of 2-fluoroaniline on the acylating agent (e.g., acyl chloride) is inherently sluggish, competing side reactions are given the time to dominate. The most common is the hydrolysis of the moisture-sensitive acyl chloride into an unreactive carboxylic acid[1].

-

Over-Acylation (N,N-Diacylation): Counterintuitively, attempting to force the sluggish reaction to completion by using strong bases (like Triethylamine, Et3N) often leads to N,N-diacylation. Strong bases easily deprotonate the newly formed, highly acidic N-(2-fluorophenyl)amide. This creates a highly reactive amide anion that rapidly attacks a second equivalent of acyl chloride[2].

Reaction Pathways & Base Dependency

Reaction pathways in 2-fluoroaniline acylation highlighting the effect of base strength.

Part 2: Troubleshooting Guide & FAQs

Q1: I am using standard conditions (1.1 eq acyl chloride, 1.5 eq Et3N, DCM, RT), but my yield of the monoacylated product is under 40%. What is going wrong? A1: Your choice of base is likely causing two distinct problems. First, Triethylamine (pKa ~10.7) is a strong enough base to deprotonate the resulting monoamide product, funneling your material into the N,N-diacylated byproduct[2]. Second, if your solvent is not strictly anhydrous, the slow reaction rate of 2-fluoroaniline allows ambient moisture to hydrolyze the acyl chloride before the amine can react[1].

-

Solution: Switch your base to Pyridine (pKa ~5.2). Pyridine is basic enough to scavenge the HCl byproduct but too weak to deprotonate the monoamide, effectively halting the reaction at the monoacylation stage[2].

Q2: I switched to Pyridine, but the reaction is still incomplete after 24 hours. How can I drive it to completion without causing diacylation? A2: The inherently low nucleophilicity of 2-fluoroaniline sometimes requires catalytic activation rather than brute-force basicity.

-

Solution: Add a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is far more susceptible to attack by the weak 2-fluoroaniline nucleophile. Alternatively, using a slight excess of the 2-fluoroaniline (e.g., 1.2 eq) can drive the equilibrium forward and inherently suppress double acylation by outcompeting the monoamide for the electrophile[3].

Q3: How should I control the temperature profile for this reaction? A3: Acyl chlorides are highly reactive and exothermic upon addition. If added at room temperature, the localized heat can promote degradation or side reactions before the deactivated amine has a chance to react.

-

Solution: Always initiate the reaction at 0 °C. Add the acyl chloride dropwise to control the local concentration and exotherm. After 30 minutes at 0 °C, remove the ice bath and allow the reaction to slowly warm to room temperature to provide the kinetic energy needed for the deactivated amine to react fully[1].

Part 3: Quantitative Data Summary

The table below summarizes the causal relationship between the choice of base, the basicity (pKa), and the typical quantitative outcomes when acylating deactivated anilines like 2-fluoroaniline.

| Base Used | Base pKa | Molar Ratio (Amine : Acyl : Base) | Primary Outcome | Typical Monoacyl Yield |

| Triethylamine (Et3N) | ~10.7 | 1.0 : 1.1 : 1.5 | Significant N,N-diacylation | 30 - 50% |

| Pyridine | ~5.2 | 1.0 : 1.1 : 1.5 | Clean N-monoacylation | 85 - 95% |

| None (Neat/Heat) | N/A | 1.2 : 1.0 : 0 | Incomplete conversion / Hydrolysis | < 40% |

Part 4: Self-Validating Experimental Protocol

To ensure high yields and reproducibility, follow this optimized, self-validating protocol for the N-monoacylation of 2-fluoroaniline using an acyl chloride.

Step 1: Preparation & Inert Atmosphere

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon or Nitrogen to eliminate ambient moisture.

-

Add 2-fluoroaniline (1.0 eq) to the flask, followed by anhydrous Dichloromethane (DCM) to achieve a concentration of ~0.2 M.

Step 2: Base & Catalyst Addition

-

Add anhydrous Pyridine (1.5 eq) via syringe.

-

Add DMAP (0.05 eq) as a solid. Stir for 5 minutes to homogenize.

Step 3: Electrophile Addition (Temperature Controlled)

-

Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

-

Dissolve the acyl chloride (1.1 eq) in a small volume of anhydrous DCM.

-

Add the acyl chloride solution dropwise over 15 minutes.

-

Self-Validation Check: You should observe mild fuming or a slight color change (often pale yellow) indicating the formation of the N-acylpyridinium intermediate.

Step 4: Reaction Monitoring

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

-

Self-Validation Check: Monitor by Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes. The desired monoamide product will appear as a new, strongly UV-active spot with a lower Rf value than the starting 2-fluoroaniline (due to the increased polarity of the amide bond).

Step 5: Quench & Targeted Workup

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DCM).

-

Self-Validation Check: Vigorous gas evolution (CO2) confirms the neutralization of unreacted acyl chloride and HCl byproducts.

-

Transfer to a separatory funnel and extract the aqueous layer twice with DCM.

-

Critical Wash Step: Wash the combined organic layers with 1M aqueous HCl. Causality: This selectively protonates Pyridine and DMAP, pulling them into the aqueous layer and away from your product.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the clean N-monoacylated 2-fluoroaniline.

Part 5: References

-

Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction Source: Semantic Scholar URL:2

-

Technical Support Center: Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Source: Benchchem URL:1

-

Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization Source: MDPI URL:3

Sources

overcoming steric hindrance in 2-methylphenoxyacetamide synthesis

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Steric Hindrance in 2-Methylphenoxyacetamide Synthesis

Technical Support Center: 2-Methylphenoxyacetamide Synthesis

Status: Operational Topic: Steric Hindrance Mitigation & Yield Optimization Reference Code: SYN-2MPA-004

Executive Summary

The synthesis of 2-methylphenoxyacetamide via the Williamson ether synthesis presents a classic challenge in nucleophilic substitution: steric hindrance . The ortho-methyl group on the phenol ring creates a physical blockade that impedes the nucleophilic attack of the phenoxide ion upon the electrophilic carbon of 2-chloroacetamide.

This guide moves beyond standard textbook protocols, offering field-proven strategies to overcome this kinetic barrier. We focus on modulating solvent polarity, optimizing base strength, and employing catalytic additives to drive the reaction to completion despite the steric penalty.

Module 1: Critical Analysis of Reaction Parameters

Q1: Why are my yields significantly lower for o-cresol compared to phenol or p-cresol?

A: The issue is kinetic suppression due to steric shielding . In a standard SN2 reaction, the nucleophile (phenoxide oxygen) must approach the electrophile (chloroacetamide) from the backside of the carbon-chlorine bond.

-

The Problem: The methyl group at the 2-position (ortho) of the cresol ring occupies the spatial volume required for this optimal approach trajectory. This raises the activation energy (

) of the transition state. -

The Consequence: The reaction rate slows down (

decreases). In aqueous or protic solvents, this allows competing side reactions—primarily the hydrolysis of the chloroacetamide to chloroacetic acid or the hydrolysis of the product amide—to dominate, leading to low yields.

Q2: Which solvent system should I use to counteract this?

A: You must switch from protic solvents (Ethanol, Water) to Polar Aprotic Solvents .

| Solvent System | Suitability | Mechanistic Insight |

| Water/Ethanol | Poor | Solvates the nucleophile (phenoxide) via hydrogen bonding, further reducing its reactivity. High risk of amide hydrolysis. |

| DMF (Dimethylformamide) | Excellent | Solvates cations (Na+, K+) well but leaves the phenoxide anion "naked" and highly reactive, compensating for the steric bulk. |

| Acetone/MEK | Good | Good for reflux conditions with weak bases (K2CO3). Easier workup than DMF. |

| Toluene + PTC | Advanced | Uses Phase Transfer Catalysis to shuttle the anion into the organic phase, protecting the amide from aqueous hydrolysis. |

Q3: Is 2-Chloroacetamide the best electrophile, or should I change it?

A: 2-Chloroacetamide is kinetically sluggish.

-

The Fix: Do not switch to the bromo-analog immediately (cost/stability). Instead, generate the iodo-analog in situ using the Finkelstein Modification .

-

Protocol: Add 10-20 mol% Potassium Iodide (KI) to the reaction. The iodide displaces the chloride to form 2-iodoacetamide (a far superior electrophile), which then reacts rapidly with the hindered phenoxide. The iodide is regenerated, acting as a true catalyst.

Module 2: Advanced Troubleshooting & Optimization

Q4: I am seeing unreacted o-cresol despite long reaction times. Should I increase the temperature?

A: Caution is advised.

-

Risk: Heating above 80°C in the presence of strong bases (NaOH/KOH) promotes the hydrolysis of the amide group on your product, converting it to the acid (2-methylphenoxyacetic acid).

-

Solution: Instead of heat, increase the nucleophilicity and concentration .

-

Switch Base: Use Potassium Carbonate (K2CO3) in Acetone or DMF. It is mild enough to prevent amide hydrolysis but strong enough to deprotonate the phenol.

-

Concentration: Run the reaction at high concentration (1.0 M - 2.0 M) to increase the collision frequency.

-

Q5: How do I remove the unreacted o-cresol during workup?

A: 2-Methylphenol (o-cresol) has a similar solubility profile to the product, making recrystallization difficult.

-

The "Claisen" Wash:

-

Dissolve the crude solid in Ethyl Acetate.

-

Wash the organic layer with 2M NaOH (cold) . The unreacted cresol will be deprotonated and pulled into the aqueous layer as sodium cresolate.

-

The product (an ether-amide) is non-acidic and remains in the organic layer.

-

Warning: Do not prolong contact with NaOH to avoid hydrolyzing the amide.

-

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 2-methylphenoxyacetamide with >85% Yield. Method: Finkelstein-Assisted Williamson Ether Synthesis in Aprotic Media.

Reagents:

-

o-Cresol (2-methylphenol): 10.8 g (100 mmol)

-

2-Chloroacetamide: 10.3 g (110 mmol) [1.1 eq]

-

Potassium Carbonate (anhydrous): 20.7 g (150 mmol) [1.5 eq]

-

Potassium Iodide (KI): 1.66 g (10 mmol) [0.1 eq]

-

Solvent: DMF (Dimethylformamide): 50 mL (or Acetone: 150 mL for milder reflux)

Step-by-Step Procedure:

-

Activation: In a 250 mL round-bottom flask, combine o-cresol and Potassium Carbonate in DMF. Stir at Room Temperature (RT) for 30 minutes.

-

Why? This pre-forms the phenoxide anion. The mixture will thicken or change color.

-

-

Catalyst Addition: Add the Potassium Iodide (KI) .

-

Electrophile Addition: Add 2-chloroacetamide in one portion.

-

Reaction:

-

If using DMF: Heat to 60°C for 4-6 hours.

-

If using Acetone: Reflux (~56°C) for 12-16 hours.

-

Monitoring: Check via TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the cresol spot.

-

-

Quench: Pour the reaction mixture into 500 mL of ice-water with vigorous stirring. The product should precipitate as a white/off-white solid.[1]

-

Filtration: Filter the solid using a Buchner funnel. Wash with copious amounts of water to remove DMF and inorganic salts.

-

Purification (The "Steric" Cleanup):

-

Dissolve the crude solid in minimal boiling Ethanol (95%) .

-

Allow to cool slowly to RT, then to 4°C.

-

Filter the crystals.

-

Yield Expectation: 12.5 - 14.0 g (75-85%).

-

Module 4: Visualization of Reaction Dynamics

Figure 1: Reaction Mechanism & Steric Pathway

This diagram illustrates the competitive pathways and the role of the Iodide catalyst in bypassing the steric blockade.

Caption: Figure 1: The Finkelstein catalyst (KI) converts the electrophile, allowing a faster reaction rate that outcompetes hydrolysis despite the steric hindrance of the methyl group.

Figure 2: Troubleshooting Decision Tree

Caption: Figure 2: Logic flow for diagnosing yield issues. Note that solvent selection and catalyst addition are the primary levers for overcoming steric hindrance.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Steric Hindrance and Elimination Competition.[2] Retrieved from [Link]

-

Dalal Institute. (2023). Phase Transfer Catalysis: Mechanism and Applications in Nucleophilic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). Williamson Ether Synthesis: Planning and Limitations. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis Reagent Guide. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of Fluorinated Acetamide Derivatives

Welcome to the technical support resource for resolving challenges in the crystallization of fluorinated acetamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific, often frustrating, issues during the purification of these unique molecules. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your own experiments.

The dual nature of fluorinated acetamides—possessing both the potent hydrogen-bonding capabilities of the acetamide group and the unique electronic and steric properties of fluorine—creates a complex crystallization landscape.[1][2][3][4][5] This guide will help you navigate it.

Frequently Asked Questions (FAQs)

Here, we address the most common issues reported by researchers in the field.

Q1: Why is my fluorinated acetamide "oiling out" instead of crystallizing?

A: "Oiling out" occurs when your compound separates from the solution as a liquid phase rather than a solid crystal lattice.[6][7] This happens when the solution becomes supersaturated at a temperature that is above the melting point of your solid in that specific solvent environment.[8][9] For fluorinated acetamides, this is particularly common due to several factors:

-

High Solute Concentration: The kinetic barrier to form a liquid droplet is often lower than the energy required to organize molecules into an ordered crystal lattice, especially at high supersaturation.[6]

-

Impurities: Impurities can significantly depress the melting point of your compound, making it more likely to separate as a liquid.[8] The oil phase can then act as a solvent for these impurities, trapping them upon eventual solidification.[6]

-

Fluorine's Influence: The presence of fluorine can disrupt the strong, predictable hydrogen-bonding networks typical of simple acetamides.[10][11] This can hinder the efficient packing required for lattice formation, favoring a disordered liquid state.

To resolve this, see the detailed "Troubleshooting Guide for Oiling Out" in the section below.

Q2: My compound crashes out of solution as a fine powder or tiny needles. How can I grow larger, higher-quality crystals?

A: The rapid formation of powder or microscopic crystals indicates that nucleation is happening too quickly and is kinetically, rather than thermodynamically, controlled. The molecules do not have sufficient time to align correctly into a low-energy, well-ordered lattice.

-

Causality: High supersaturation, achieved by rapid cooling or fast anti-solvent addition, is the primary cause.[8] This forces the compound out of solution before it can organize.

-

Solution Strategy: The goal is to slow down the entire process to remain within the "metastable zone"—the region of supersaturation where existing crystals can grow but new nucleation is minimized.[6]

-

Reduce Cooling Rate: Instead of placing your hot solution on a cold benchtop or in an ice bath, allow it to cool slowly in a dewar or on a hot plate with the heat turned off.[12]

-

Use Less Anti-Solvent or Add it Slower: If using a binary solvent system, reduce the initial amount of anti-solvent or add it dropwise to the heated solution until the first hint of turbidity appears, then allow it to cool slowly.

-

Reduce Concentration: Add a small amount (5-10%) of additional "good" solvent to the hot, saturated solution. This slightly reduces the supersaturation, giving the molecules more time in solution to find the growing crystal lattice.[8]

-

Q3: I'm getting very low recovery after recrystallization. What can I do to improve the yield?

A: While some product loss is inevitable in recrystallization, as the compound will have some solubility even in the cold solvent, poor yields are often avoidable.[13][14]

-

Excess Solvent: This is the most common reason for low yield.[8][12] You may have used more hot solvent than was necessary to dissolve the compound.

-

Correction: Before cooling, gently boil off a portion of the solvent to re-concentrate the solution. You can test for saturation by dipping a glass rod in the solution; a crystalline film should form on the rod as it dries.

-

-

Inappropriate Solvent Choice: The ideal solvent shows a large difference in solubility between hot and cold temperatures.[15][16] If your compound is still significantly soluble in the cold solvent, your yield will suffer. You may need to screen for a new solvent system (see Protocol 1).

-

Premature Filtration: Ensure the solution is thoroughly cooled (an ice bath can be used for the final stage) before filtration to minimize the amount of product lost in the mother liquor.

Q4: I've tried common solvents (Ethanol, Ethyl Acetate, Hexanes) without success. How should I approach solvent selection for these complex molecules?

A: Fluorinated compounds often defy the simple "like dissolves like" rule. A systematic approach is required.

-

The Role of Fluorine: Highly fluorinated segments are lipophobic and hydrophobic. This can lead to low solubility in both nonpolar (like hexanes) and polar protic solvents (like water or methanol).[17]

-

Leveraging Interactions:

-

Aromatic Solvents (Toluene, Anisole): These can engage in favorable π-π stacking interactions with fluorinated aromatic rings in your molecule.

-

Ethers (THF, 2-MeTHF, Dioxane): The oxygen can act as a hydrogen bond acceptor for the acetamide N-H group.

-

Ketones (Acetone, MEK): Similar to ethers, the carbonyl oxygen is a good H-bond acceptor.

-

-

Binary Solvent Systems: This is often the key.[18] Use a "good" solvent in which the compound is highly soluble (e.g., acetone, THF) and an "anti-solvent" in which it is poorly soluble (e.g., heptane, water). This allows for fine-tuned control over solubility.

See Protocol 1 for a detailed solvent screening workflow.

Q5: My compound forms different crystal shapes (polymorphs) under slightly different conditions. How can I ensure consistency?

A: Polymorphism is very common with fluorinated molecules because subtle changes in conditions can favor different intermolecular packing arrangements (e.g., C-H···O vs. C-H···F hydrogen bonds).[19][20][21] The specific polymorph obtained can be influenced by solvent, cooling rate, and temperature.

-

Causality: Fluorine substitution can create a complex energetic landscape where multiple crystal packing motifs are very close in energy.[19] A change in solvent, for instance, can stabilize one form over another through specific interactions.

-

Control Strategy:

-

Seeding: This is the most robust method for controlling polymorphism.[6][22] Introduce a small crystal of the desired polymorph into the slightly supersaturated solution. This crystal will act as a template, directing the growth of only that form.

-

Strict Procedural Control: Once you identify conditions that produce the desired form, document and control them precisely: solvent choice and ratio, saturation temperature, cooling profile, and stirring rate.

-

Troubleshooting Guides & Experimental Protocols

Protocol 1: Systematic Solvent Screening for Fluorinated Acetamides

This protocol provides a structured method for identifying a suitable recrystallization solvent or solvent system.

Methodology:

-

Preparation: Place ~10-20 mg of your crude compound into several small test tubes or vials.

-

Single Solvent Screening (Room Temp): To each tube, add a different solvent dropwise from the list in Table 1 (start with ~0.5 mL). Agitate at room temperature.

-

Observation: If the solid dissolves completely, that solvent is too good for single-solvent recrystallization. Mark it as a potential "good" solvent for a binary system.

-

Observation: If the solid is completely insoluble, mark it as a potential "anti-solvent."

-

Observation: If the solid is sparingly soluble, proceed to step 3.

-

-

Single Solvent Screening (Heated): Gently heat the tubes containing sparingly soluble material. Add more solvent dropwise until the solid just dissolves.

-

Observation: If the solid dissolves fully upon heating, this is a promising candidate. Allow it to cool slowly to room temperature, then in an ice bath. If high-quality crystals form, you have found a suitable single-solvent system.

-

-

Binary Solvent System Screening:

-

Take a tube where the compound was highly soluble at room temperature (a "good" solvent).

-

Slowly add a tested "anti-solvent" dropwise at room temperature until the solution becomes persistently cloudy (turbid).

-

Gently heat the mixture until the solution becomes clear again.

-

Allow the solution to cool slowly. The formation of crystals indicates a viable binary solvent system.

-

Data Presentation: Solvent Selection Guide

Table 1: Properties of Common Solvents for Recrystallization

| Solvent | Polarity Index | Boiling Point (°C) | H-Bond Donor/Acceptor | Notes for Fluorinated Systems |

| Heptane/Hexane | 0.1 | 69-98 | Neither | Good anti-solvent. Poor primary solvent due to lipophobicity of fluorinated segments. |

| Toluene | 2.4 | 111 | Acceptor (π-system) | Excellent choice. Can engage in favorable interactions with fluorinated aromatic rings. |

| Dichloromethane | 3.1 | 40 | Acceptor | Often too good a solvent, but can be useful. Volatility can be an issue. |

| Diethyl Ether | 2.8 | 35 | Acceptor | Low boiling point can make it difficult to establish a good temperature gradient. |

| Ethyl Acetate | 4.4 | 77 | Acceptor | A good starting point. Balances polarity and H-bond accepting capability. |